molecular formula C9H9ClN4O B1529148 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1955524-25-0

3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B1529148
CAS No.: 1955524-25-0
M. Wt: 224.65 g/mol
InChI Key: WUZABDVJLFRRMB-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with histamine receptors, particularly the H1 receptor . This interaction is crucial as it influences the compound’s role in allergic reactions and inflammation. The compound’s structure allows it to bind effectively to these receptors, thereby modulating their activity and leading to potential therapeutic effects.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of phosphatidase C through G proteins, leading to an increase in intracellular calcium levels . This cascade of events can result in various cellular responses, including changes in vasodilation, capillary permeability, and smooth muscle contraction. These effects are particularly relevant in the context of allergic reactions and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazine ring structure allows it to interact with histamine receptors, leading to the inhibition of histamine-mediated responses . Additionally, the compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in inflammatory pathways. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the context of inflammation and allergic responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, particularly in reducing inflammation and allergic reactions . At higher doses, there can be toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound’s metabolism can influence its efficacy and potential side effects. Studies have shown that the compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its therapeutic potential. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, thereby affecting its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

3-(2-aminoethyl)-7-chloro-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-6-1-2-7-8(5-6)12-13-14(4-3-11)9(7)15/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZABDVJLFRRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 3
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 4
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 5
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.